molecular formula C18H16N2O3 B2842480 (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate CAS No. 343374-59-4

(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate

Cat. No.: B2842480
CAS No.: 343374-59-4
M. Wt: 308.337
InChI Key: KHAMPGANHJUYBL-UHFFFAOYSA-N
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Description

(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate is an organic compound with the molecular formula C18H16N2O3 This compound is known for its unique structure, which includes an isoxazole ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate typically involves the reaction of (5-phenyl-3-isoxazolyl)methanol with N-(4-methylphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and isoxazoles.

Scientific Research Applications

Chemistry

In chemistry, (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-phenyl-3-isoxazolyl)methyl N-phenylcarbamate
  • (5-phenyl-3-isoxazolyl)methyl N-(4-chlorophenyl)carbamate
  • (5-phenyl-3-isoxazolyl)methyl N-(4-methoxyphenyl)carbamate

Uniqueness

(5-phenyl-3-isoxazolyl)methyl N-(4-methylphenyl)carbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13-7-9-15(10-8-13)19-18(21)22-12-16-11-17(23-20-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAMPGANHJUYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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